1-(3-Aminophenyl)pyridin-1-ium chloride
Overview
Description
“1-(3-Aminophenyl)pyridin-1-ium chloride” is a chemical compound with the molecular formula C11H11ClN2 . It’s a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminophenyl)pyridin-1-ium chloride” consists of a pyridinium ring attached to an aminophenyl group . The compound has a molecular weight of 206.671 Da .Scientific Research Applications
1. On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites
- Summary of Application : This research used “1-(3-Aminophenyl)pyridin-1-ium chloride” as a derivatization reagent for the comprehensive mapping of carboxyls and aldehydes in brain tissue sections . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .
- Methods of Application : The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . Sensitive ultrahigh mass resolution MALDI-MS detection and imaging of various carboxyl- and aldehyde-containing endogenous metabolites were performed simultaneously in rodent brain tissue sections .
- Results or Outcomes : This approach allowed the researchers to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections . They also demonstrated the application of on-tissue derivatization to carboxyls and aldehydes in coronal brain tissue sections of a nonhuman primate Parkinson’s disease model .
2. Synthesis of Pyridinium Sulfonamide Ionic Liquids
- Summary of Application : In this study, five ionic liquids of pyridinium sulfonamide (ILs) were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .
- Methods of Application : The synthesized pyridinium sulfonamide ionic liquids have been characterized by spectral studies such as FT-IR, 1 H-NMR, 13 C-NMR and mass spectrometry .
- Results or Outcomes : The antioxidant, antibacterial, antifungal, anticoagulant and anticancer activity of the synthesized compounds were analyzed . It was observed that C-5 showed excellent activity against oxidation, gram-negative fungi (Aspergillus niger) and coagulation . Additionally, C-1 showed higher activity against bacteria (Escherichia coli and Staphylococcus aureus), gram-positive fungi (Candida albicans) and cancer cells .
Future Directions
The future directions of research involving “1-(3-Aminophenyl)pyridin-1-ium chloride” could include its potential applications in various fields. For instance, a related compound, AMPP, has been used for on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites .
properties
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)pyridin-1-ium chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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